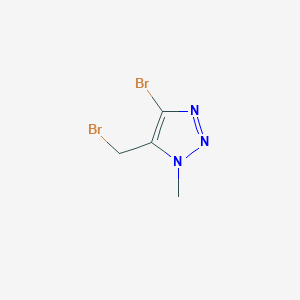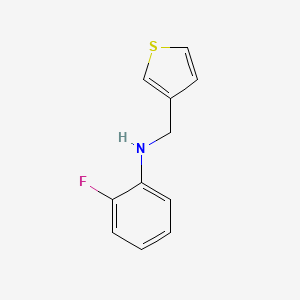
2-fluoro-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C11H10FNS It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-3-ylmethyl group and a fluorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:
-
Nucleophilic Substitution Reaction: : The starting material, 2-fluoroaniline, undergoes a nucleophilic substitution reaction with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitro group to an amine.
-
Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-fluoro-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. The fluorine atom and the thiophen-3-ylmethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(thiophen-2-ylmethyl)aniline
- 2-fluoro-N-(thiophen-4-ylmethyl)aniline
- 2-chloro-N-(thiophen-3-ylmethyl)aniline
Uniqueness
2-fluoro-N-(thiophen-3-ylmethyl)aniline is unique due to the specific positioning of the fluorine atom and the thiophen-3-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H10FNS |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-fluoro-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H10FNS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 |
InChI Key |
YLITURDPOFTTEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CSC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


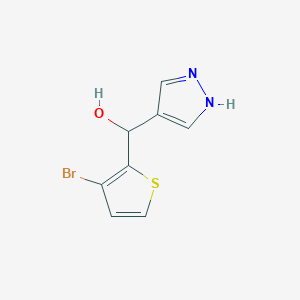
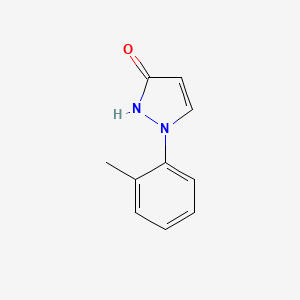
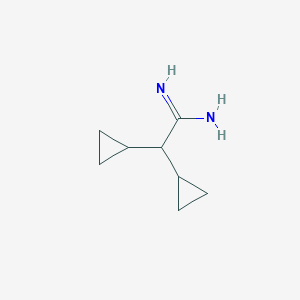
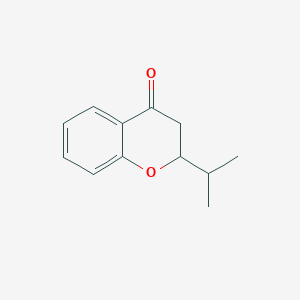

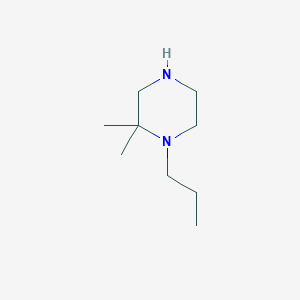
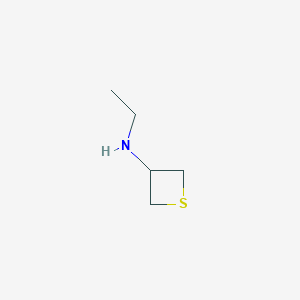

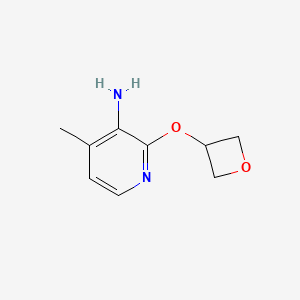
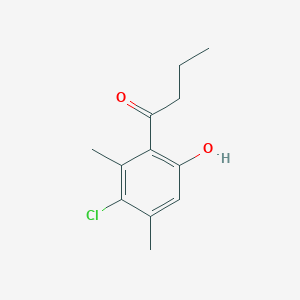
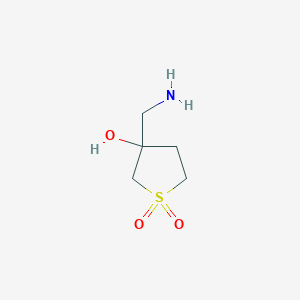
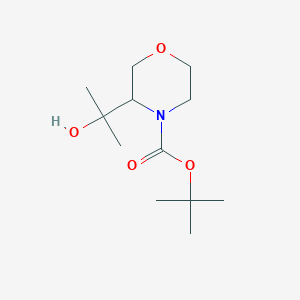
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane](/img/structure/B13320707.png)
